molecular formula C13H9F4NO2 B4726539 N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-methyl-3-furamide

N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-methyl-3-furamide

Cat. No. B4726539
M. Wt: 287.21 g/mol
InChI Key: FICVNFMGUIBYNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-methyl-3-furamide, also known as TAK-915, is a novel compound that has gained attention in the scientific community due to its potential therapeutic effects. This compound belongs to the class of selective positive allosteric modulators (PAMs) of GABA-A receptors, which are known to play a crucial role in regulating the activity of the central nervous system.

Mechanism of Action

N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-methyl-3-furamide acts as a selective PAM of GABA-A receptors, which are ligand-gated ion channels that mediate the majority of inhibitory neurotransmission in the brain. By binding to a specific site on the receptor, this compound can enhance the activity of GABA-A receptors, leading to an increase in chloride ion influx and hyperpolarization of the neuron, which can help to reduce neuronal excitability and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on the brain. Studies have demonstrated that this compound can increase the levels of GABA in the brain, which can help to reduce anxiety and improve cognitive function. Additionally, this compound has been shown to improve learning and memory in animal models of cognitive impairment.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-methyl-3-furamide is its selectivity for GABA-A receptors, which can help to reduce the risk of off-target effects. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-methyl-3-furamide. One potential area of interest is the development of more potent and selective PAMs of GABA-A receptors. Additionally, further studies are needed to investigate the potential therapeutic effects of this compound on other neurological disorders such as schizophrenia and epilepsy. Finally, the development of more efficient methods for synthesizing this compound could help to facilitate its use in future research studies.

Scientific Research Applications

N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-methyl-3-furamide has been extensively studied for its potential therapeutic effects on various neurological disorders such as anxiety, depression, and cognitive impairment. Studies have shown that this compound can enhance the activity of GABA-A receptors, leading to an increase in inhibitory neurotransmission, which can help to reduce anxiety and improve cognitive function.

properties

IUPAC Name

N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4NO2/c1-7-9(4-5-20-7)12(19)18-11-6-8(13(15,16)17)2-3-10(11)14/h2-6H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICVNFMGUIBYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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